molecular formula C13H10N6O2S3 B2980820 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2097862-40-1

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2980820
CAS No.: 2097862-40-1
M. Wt: 378.44
InChI Key: HTVINOYXAVRXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide group, linked via a methyl bridge to a 1H-1,2,3-triazole ring substituted at the 1-position with a thiophen-3-yl moiety. The benzo[c][1,2,5]thiadiazole system is electron-deficient, making it a promising scaffold for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O2S3/c20-24(21,12-3-1-2-11-13(12)17-23-16-11)14-6-9-7-19(18-15-9)10-4-5-22-8-10/h1-5,7-8,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVINOYXAVRXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophenyl group, a triazole moiety, and a benzo[c][1,2,5]thiadiazole core. The presence of these heterocycles contributes to its potential biological activities.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research has highlighted that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : Certain derivatives have demonstrated efficacy against fungal strains including Candida albicans and Aspergillus niger .
CompoundActivity TypeTarget OrganismsMIC (µg/mL)
1AntibacterialS. aureus32.6
2AntifungalC. albicans47.5

Cytotoxicity and Anticancer Potential

The cytotoxic effects of thiadiazole derivatives have been explored in various cancer cell lines. For example:

  • Cytostatic Properties : Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit cytostatic effects against cancer cells. The introduction of specific substituents can enhance this activity .
Cell LineCompound TestedIC50 (µM)
HeLaThiadiazole Derivative A15
MCF-7Thiadiazole Derivative B20

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : Some studies suggest that thiadiazoles can inhibit enzymes involved in microbial metabolism or cancer cell proliferation.

Case Studies

Several studies have investigated the biological properties of similar compounds:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various thiadiazole derivatives against bacterial strains. The results indicated that modifications at the thiophenyl position significantly enhanced antibacterial potency .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer potential of thiadiazole derivatives in vitro. The study demonstrated that certain substitutions led to increased cytotoxicity against breast cancer cell lines .

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole-4-sulfonamide Derivatives

Compound A : N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

  • Key Differences : Replaces the triazole-thiophene group with a piperazine-oxopropyl chain.
  • Functional Impact : The piperazine group enhances solubility but reduces selectivity for muscarinic receptors compared to triazole-based analogs. Compound A showed moderate M1 receptor affinity (IC₅₀ = 120 nM) but poor M1/M4 selectivity (2.5-fold) .
  • Molecular Weight : ~420 g/mol (estimated).

Compound B : N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

  • Key Differences : Replaces the sulfonamide with a carboxamide and substitutes thiophene with pyridine.
  • Functional Impact : The pyridine-triazole group may improve metal coordination, while the carboxamide reduces acidity compared to sulfonamide. Molecular weight: 337.4 g/mol .
Parameter Target Compound Compound A Compound B
Core Structure Benzo[c]thiadiazole Benzo[c]thiadiazole Benzo[c]thiadiazole
Substituent Triazole-thiophene Piperazine-oxopropyl Triazole-pyridine
Functional Group Sulfonamide Sulfonamide Carboxamide
Molecular Weight ~365 g/mol (est.) ~420 g/mol 337.4 g/mol

Heterocyclic Modifications: Thiadiazole vs. Oxadiazole

Compound C : 4-Nitro-7-(4-(prop-2-yn-1-yl)piperazin-1-yl)benzo[c][1,2,5]oxadiazole

  • Key Differences : Replaces thiadiazole sulfur with oxygen (oxadiazole) and incorporates a nitro group.
  • The nitro group enhances electrophilicity, which may improve binding to nitroreductases .

Compound D : 1,3,4-Thiadiazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)

  • Key Differences : Uses a 1,2,4-triazole-thione instead of 1,2,3-triazole.
  • Functional Impact : Thione tautomers (e.g., Compound D) exhibit stronger hydrogen-bonding capacity (νC=S at 1247–1255 cm⁻¹) but reduced metabolic stability compared to sulfonamides .

Thiophene-Containing Analogs

Compound E : N-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide

  • Key Differences : Replaces benzo[c]thiadiazole with benzo[b]thiophene.
  • Molecular weight: 335.4 g/mol .

Compound F : 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

  • Key Differences: Incorporates a dihydroquinazolinone core instead of thiadiazole.
  • Functional Impact: The quinazolinone system may confer kinase inhibitory activity, as seen in antitubulin agents .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: The synthesis involves multi-step reactions:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole core. For example, thiophen-3-yl azide can react with propargylamine derivatives under CuSO₄/NaAsc conditions .
  • Sulfonamide Introduction : The benzothiadiazole sulfonamide moiety is introduced via nucleophilic substitution, using activated sulfonyl chlorides and amines in anhydrous solvents like DMF or THF, catalyzed by triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Yields typically range from 60–85%, depending on reaction optimization .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for thiophene (δ 6.8–7.5 ppm), triazole (δ 7.5–8.2 ppm), and sulfonamide (δ 3.1–3.5 ppm) confirm connectivity .
  • IR : Stretching vibrations for sulfonamide (S=O at ~1350 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) are key .
    • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) .
    • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, confirming stereochemistry. WinGX or ORTEP visualizes anisotropic displacement ellipsoids .

Q. What primary biological activities are reported for this compound?

Methodological Answer:

  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against E. coli, B. mycoides, and C. albicans show activity at 8–32 µg/mL, comparable to ampicillin .
  • Antitubercular Activity : Microplate Alamar Blue assays against M. tuberculosis H37Rv reveal IC₅₀ values <10 µM, with SAR studies emphasizing the role of the thiophene-triazole moiety .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Variable Test Conditions : Differences in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates), inoculum size, or growth media (Mueller-Hinton vs. LB agar) significantly impact MIC values .
  • Control Compounds : Include standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to normalize results. Statistical analysis (ANOVA) identifies significant outliers .
  • Solubility Factors : Use DMSO stock solutions ≤1% to avoid solvent toxicity. Confirm compound stability via HPLC pre- and post-assay .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to C. albicans CYP51 (lanosterol demethylase). The triazole-thiophene group shows π-π stacking with heme, while sulfonamide forms hydrogen bonds to active-site residues .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

Q. How can reaction conditions be optimized for higher yield?

Methodological Answer:

  • Catalyst Screening : Compare Cu(I) sources (CuBr vs. CuI) in CuAAC; NaAsc as a reductant improves yields by 15–20% .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency.
  • DoE (Design of Experiments) : A 3² factorial design evaluates temperature (25–80°C) and stoichiometry (1:1–1:2 ratio) to identify optimal conditions .

Q. What is the role of the triazole-thiophene moiety in biological activity?

Methodological Answer:

  • SAR Studies : Analogs lacking the thiophene show 4-fold reduced antimicrobial activity, indicating its role in membrane penetration.
  • Electron-Withdrawing Effects : DFT calculations (Gaussian 09) reveal the triazole’s electron-deficient nature enhances interactions with bacterial DNA gyrase .

Q. How is tautomerism in the thiadiazole ring analyzed experimentally?

Methodological Answer:

  • ¹H NMR in DMSO-d₆ : Observation of exchangeable NH protons (δ 10–12 ppm) confirms thione-thiol tautomerism.
  • IR Spectroscopy : S-H stretches (~2500 cm⁻¹) in thiol form vs. C=S (~1250 cm⁻¹) in thione form .
  • Computational Analysis : MP2/cc-pVTZ calculations predict tautomer stability; Boltzmann populations correlate with experimental ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.